molecular formula C10H11ClO2 B2393597 (2,5-Dimethylphenoxy)acetyl chloride CAS No. 106967-73-1

(2,5-Dimethylphenoxy)acetyl chloride

Cat. No.: B2393597
CAS No.: 106967-73-1
M. Wt: 198.65
InChI Key: LMLBNAKYIAIQFT-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of phenoxyacetyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,5-Dimethylphenoxy)acetyl chloride can be synthesized through the reaction of (2,5-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining the temperature at around 40-50°C and ensuring the exclusion of moisture to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the product. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenoxy)acetyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Solvents: Dichloromethane, chloroform

    Conditions: Reflux, inert atmosphere, anhydrous conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    (2,5-Dimethylphenoxy)acetic acid: Formed by hydrolysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and synthetic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethylphenoxy)acetyl chloride is unique due to the presence of methyl groups at the 2 and 5 positions on the phenyl ring. These substitutions can influence the reactivity and steric properties of the compound, making it distinct from other acyl chlorides .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLBNAKYIAIQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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